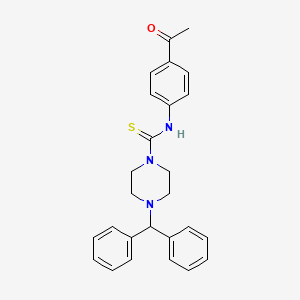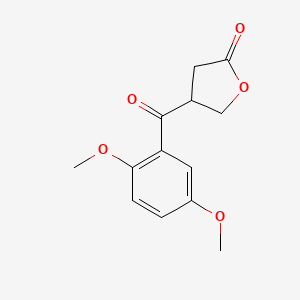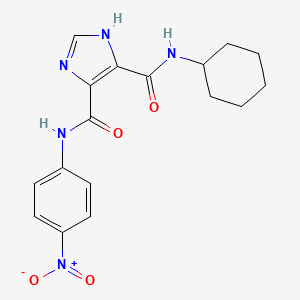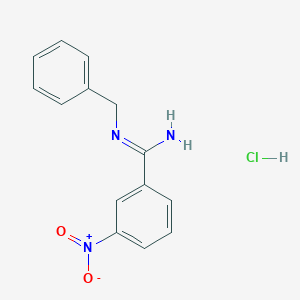![molecular formula C16H16N4O3S2 B4079923 N-[4-(aminosulfonyl)phenyl]-2-(1H-benzimidazol-2-ylthio)propanamide](/img/structure/B4079923.png)
N-[4-(aminosulfonyl)phenyl]-2-(1H-benzimidazol-2-ylthio)propanamide
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-(1H-benzimidazol-2-ylthio)propanamide, also known as ABT-737, is a small molecule inhibitor that binds to anti-apoptotic proteins, B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xL), and B-cell lymphoma-w (Bcl-w). ABT-737 has been shown to induce apoptosis in cancer cells by disrupting the interaction between anti-apoptotic and pro-apoptotic proteins.
Mechanism of Action
N-[4-(aminosulfonyl)phenyl]-2-(1H-benzimidazol-2-ylthio)propanamide binds to the BH3 domain of anti-apoptotic proteins, Bcl-2, Bcl-xL, and Bcl-w, preventing them from binding to pro-apoptotic proteins, such as Bcl-2-associated X protein (Bax) and Bcl-2 homologous antagonist/killer (Bak). This disrupts the balance between anti-apoptotic and pro-apoptotic proteins, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-(1H-benzimidazol-2-ylthio)propanamide has been shown to induce apoptosis in cancer cells by disrupting the interaction between anti-apoptotic and pro-apoptotic proteins. This leads to the release of cytochrome c from the mitochondria and activation of caspases, ultimately resulting in cell death. N-[4-(aminosulfonyl)phenyl]-2-(1H-benzimidazol-2-ylthio)propanamide has also been shown to inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
N-[4-(aminosulfonyl)phenyl]-2-(1H-benzimidazol-2-ylthio)propanamide is a potent inhibitor of anti-apoptotic proteins and has been shown to induce apoptosis in a variety of cancer cell lines. However, N-[4-(aminosulfonyl)phenyl]-2-(1H-benzimidazol-2-ylthio)propanamide has limitations in its use as a cancer treatment. It has poor solubility and bioavailability, limiting its efficacy in vivo. N-[4-(aminosulfonyl)phenyl]-2-(1H-benzimidazol-2-ylthio)propanamide also does not inhibit all anti-apoptotic proteins, leaving some cancer cells resistant to treatment.
Future Directions
For N-[4-(aminosulfonyl)phenyl]-2-(1H-benzimidazol-2-ylthio)propanamide include the development of more potent and selective inhibitors of anti-apoptotic proteins. Combination therapies with N-[4-(aminosulfonyl)phenyl]-2-(1H-benzimidazol-2-ylthio)propanamide and other cancer treatments, such as chemotherapy and radiation therapy, are also being explored. Additionally, the use of N-[4-(aminosulfonyl)phenyl]-2-(1H-benzimidazol-2-ylthio)propanamide in combination with immunotherapies, such as checkpoint inhibitors, is being investigated as a potential cancer treatment strategy.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-2-(1H-benzimidazol-2-ylthio)propanamide has been extensively studied for its potential as a cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. N-[4-(aminosulfonyl)phenyl]-2-(1H-benzimidazol-2-ylthio)propanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-10(24-16-19-13-4-2-3-5-14(13)20-16)15(21)18-11-6-8-12(9-7-11)25(17,22)23/h2-10H,1H3,(H,18,21)(H,19,20)(H2,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEQUUKCQSEDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[4-(Aminosulfonyl)phenyl]-2-(1H-1,3-benzimidazol-2-ylsulfanyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-isopropylbenzenecarboximidamide](/img/structure/B4079851.png)

![8-(2-iodophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4079854.png)
![7-tert-butyl-3-(2-oxopropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4079864.png)
![1-allyl-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4079881.png)

![1-oxo-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4079900.png)

![2-[({[(4-bromo-2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4079907.png)

![N-allyl-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4079929.png)
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4079947.png)
![2-[(4-fluorophenyl)sulfonyl]-N-(2-nitrophenyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4079950.png)